1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol

Impurity profiling HPLC method development Process impurity identification

CAS 82961-02-2 is the authentic unsaturated process impurity reference standard for metoprolol and tamoxifen analysis. Unlike EP-specified impurities A–O, its conjugated styryl ether chromophore provides a unique UV spectral signature essential for peak confirmation via PDA. Supplied as a mixture of Z/E isomers at ≥98% purity with full CoA (HPLC, NMR, MS). Mandatory for BP 2025 Tamoxifen Oral Solution system suitability (resolution ≥3.0 from E-isomer, ≥1.5 from tamoxifen). Dual-use standard reduces procurement overhead across cardiovascular and oncology portfolios.

Molecular Formula C₁₅H₂₃NO₃
Molecular Weight 265.35
CAS No. 82961-02-2
Cat. No. B1141798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
CAS82961-02-2
Molecular FormulaC₁₅H₂₃NO₃
Molecular Weight265.35
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)C=COC)O
InChIInChI=1S/C15H23NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-9,12,14,16-17H,10-11H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol (CAS 82961-02-2): Unsaturated Metoprolol Analog & Dual-Pharmacopeia Impurity Reference Standard


1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol (CAS 82961-02-2, molecular formula C15H23NO3, MW 265.35) is a process-related impurity and degradation marker of the beta-1 selective adrenoceptor antagonist metoprolol [1]. It is formally designated as Metoprolol Impurity 2 (Mixture of Z and E Isomers) and is also supplied under the synonym Tamoxifen Citrate Impurity F (EP) . Structurally, it differs from the metoprolol API (MW 267.36) by the presence of a methoxyethenyl (vinyl ether) group in place of the saturated methoxyethyl side chain, a feature that introduces a conjugated styryl ether chromophore absent in metoprolol and most of its specified EP impurities (A through O) [2]. It is supplied as a fully characterized reference standard (>95% HPLC purity) for analytical method development, method validation (AMV), and quality control (QC) applications during metoprolol and tamoxifen drug substance and product manufacturing .

Why a Generic Metoprolol Impurity Standard Cannot Substitute for CAS 82961-02-2 in Forced Degradation and Trace Analysis


Impurity reference standards are not interchangeable. This compound is the unsaturated methoxyethenyl analog of metoprolol—a partially reduced intermediate—and its chromatographic behavior, UV response, and fragmentation pattern are fundamentally different from the saturated methoxyethyl-bearing metoprolol and the EP-specified impurities A–O [1]. Critically, it is not listed among the EP-specified impurities for metoprolol tartrate or succinate, meaning it falls under 'unspecified impurity' limits (≤0.10%) unless separately qualified [2]. Using metoprolol API, Impurity A (des-ethyl), or Impurity D (diol) as a proxy would fail to identify or quantify this specific process impurity because none share its conjugated styryl ether chromophore, which confers distinct UV absorbance and retention properties [1]. Furthermore, for tamoxifen analytical methods, the BP 2025 monograph establishes specific system suitability criteria for Impurity F—requiring a resolution of at least 3.0 from the E-isomer and 1.5 from tamoxifen—mandating the use of the authentic reference standard [3].

Quantitative Differentiation Evidence for CAS 82961-02-2 Against the Closest Metoprolol Impurity Comparators


Structural Differentiation: Methoxyethenyl (Unsaturated) vs. Methoxyethyl (Saturated) Side Chain Determines Chromatographic Selectivity

CAS 82961-02-2 possesses a methoxyethenyl group (–CH=CH–OCH3) conjugated with the phenoxy ring, whereas metoprolol and all EP-specified impurities A–O (except the aldehyde impurity C) bear a saturated methoxyethyl chain (–CH2–CH2–OCH3) [1]. This unsaturation reduces the molecular weight by 2 Da (265.35 vs. 267.36 for metoprolol) and introduces a UV-active styryl ether chromophore. The compound exists as a mixture of Z (cis) and E (trans) geometric isomers, meaning it may elute as two partially or fully resolved peaks under HPLC conditions optimized for metoprolol impurity profiling, whereas metoprolol and related saturated analogs elute as single peaks . The EP monograph for metoprolol tartrate lists relative retention times (RRT) for impurities A–J against metoprolol (RRT = 1.0 at ~7 min), but this compound (Impurity 2) is not included, indicating it requires independent chromatographic characterization [2].

Impurity profiling HPLC method development Process impurity identification Metoprolol synthesis

Synthetic Origin as an Incomplete Hydrogenation Intermediate: Differentiation from Degradation-Sourced Impurities

Unlike metoprolol EP Impurities M and N, which are degradation products formed via hydrolytic or oxidative pathways, CAS 82961-02-2 originates specifically as a process intermediate carryover from incomplete catalytic hydrogenation of 4-(2-methoxyvinyl)phenol to 4-(2-methoxyethyl)phenol during metoprolol synthesis [1]. Patent CN109553513B explicitly describes this synthetic route: p-bromophenol reacts with methyl vinyl ether under palladium catalysis to generate 4-(2-methoxyvinyl)phenol, which is then hydrogenated over Pd/C at 40 atm H2 and 50°C to yield 4-(2-methoxyethyl)phenol [1]. If hydrogenation is incomplete, the residual methoxyvinyl intermediate proceeds through subsequent epoxidation and isopropylamine ring-opening steps to form CAS 82961-02-2 as a process impurity. This origin is mechanistically distinct from Impurity A (formed via ethylamine contamination), Impurity C (aldehyde oxidation product), and Impurity D (over-hydrolysis diol) [2].

Process chemistry Catalytic hydrogenation Intermediate carryover Metoprolol manufacturing

Solubility Differential vs. Metoprolol Tartrate: Implications for Sample Preparation and Chromatographic Diluent Selection

CAS 82961-02-2 (free base) has a calculated aqueous solubility of approximately 8 g/L (8 mg/mL) at 25°C . This is approximately two orders of magnitude lower than metoprolol tartrate, which is classified as 'very soluble' in water with solubility exceeding 1,000 mg/mL [1]. The limited aqueous solubility of the impurity free base, compared to the highly soluble metoprolol salt form, requires careful selection of organic co-solvents (e.g., methanol, acetonitrile) when preparing stock and working standard solutions for HPLC analysis to ensure complete dissolution and avoid quantitative inaccuracies. The compound is described as a white to off-white solid, soluble in chloroform, dichloromethane, and DMSO [2].

Physicochemical characterization Sample preparation Solubility profiling Reference standard handling

Dual Pharmacopeial Relevance: Cross-Utilization as Both a Metoprolol and Tamoxifen Impurity Reference Standard

CAS 82961-02-2 is uniquely positioned as a reference standard with applicability to two structurally unrelated drug substances. For metoprolol, it is cataloged as Metoprolol Impurity 2 (Mixture of Z and E Isomers) and used for traceability against USP and EP pharmacopeial standards during ANDA and DMF submissions . For tamoxifen, it is listed as Tamoxifen Citrate Impurity F (EP), where the BP 2025 Tamoxifen Oral Solution monograph defines its relative retention time as approximately 0.9 (relative to tamoxifen at ~20 min) and mandates system suitability criteria: resolution between E-isomer and Impurity F ≥3.0, and between Impurity F and tamoxifen ≥1.5 [1]. The same TLC method developed for tamoxifen impurity F demonstrates recovery values of 99.16–101.02% and migration distances of 28 mm (Impurity F) vs. 64 mm (tamoxifen) on silica gel G F254 plates with toluene–cyclohexane–triethylamine (65:25:20, V/V) mobile phase [2].

Pharmacopeial compliance Reference standard traceability Tamoxifen impurity profiling Metoprolol quality control

Optimal Application Scenarios for Procuring CAS 82961-02-2 as a Metoprolol and Tamoxifen Impurity Reference Standard


Development and Validation of Stability-Indicating HPLC Methods for Metoprolol Drug Substance

CAS 82961-02-2 is the authentic reference standard for the unsaturated process impurity arising from incomplete hydrogenation. During forced degradation studies (oxidative, thermal, photolytic), spiking experiments with this standard enable identification and quantification of this specific impurity in the chromatographic profile, ensuring the analytical method achieves baseline resolution from metoprolol and other EP-specified impurities. The conjugated styryl ether chromophore provides a distinct UV spectral signature that can be exploited for peak identity confirmation via PDA analysis [1].

Tamoxifen Citrate ANDA/NDA Regulatory Submission: System Suitability and Impurity F Quantification

The BP 2025 Tamoxifen Oral Solution monograph mandates that system suitability be demonstrated using a reference solution containing tamoxifen impurity F, with resolution criteria of ≥3.0 (E-isomer vs. Impurity F) and ≥1.5 (Impurity F vs. tamoxifen). Procurement of this CAS 82961-02-2 standard, supplied with a comprehensive Certificate of Analysis including HPLC purity, NMR, and MS characterization data, satisfies regulatory expectations for reference standard qualification in ANDA and DMF submissions [2].

Root-Cause Investigation of Out-of-Specification (OOS) Results in Metoprolol Batch Release

When an unspecified impurity peak exceeding the 0.10% threshold is observed in metoprolol succinate or tartrate batch testing, CAS 82961-02-2 serves as a diagnostic marker. Its presence points to incomplete catalytic hydrogenation of the 4-(2-methoxyvinyl)phenol intermediate rather than degradation during storage or formulation, directing the investigation toward the synthesis step involving Pd/C hydrogenation conditions (pressure, temperature, catalyst activity) [3].

Cross-Functional Reference Standard Inventory Optimization for Multi-Product QC Laboratories

For contract research organizations (CROs) and pharmaceutical QC laboratories supporting both cardiovascular (metoprolol) and oncology (tamoxifen) product portfolios, sourcing CAS 82961-02-2 as a single inventory item eliminates the need to qualify separate vendors for Metoprolol Impurity 2 and Tamoxifen Impurity F reference standards. The same characterized material, stored at +5°C as recommended, can be used across both programs, reducing procurement overhead and analytical method cross-validation effort .

Quote Request

Request a Quote for 1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.